O-Isopentylhydroxylamine

Description

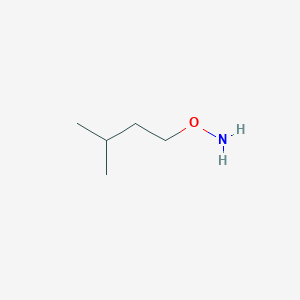

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(3-methylbutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)3-4-7-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWPXXJVCQOIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336812 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19411-65-5 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for O Isopentylhydroxylamine

Established Synthetic Routes to O-Alkylhydroxylamines Applicable to O-Isopentylhydroxylamine

Traditional methods for the synthesis of O-alkylhydroxylamines, which can be adapted for this compound, primarily involve nucleophilic substitution and O-alkylation of hydroxylamine (B1172632) derivatives.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a foundational strategy for the formation of the C-O bond in O-alkylhydroxylamines. One common approach involves the reaction of an alkyl halide with a protected hydroxylamine equivalent. A prominent example is the Gabriel synthesis, which has been modified for the synthesis of O-substituted hydroxylamines. mcmaster.ca In this method, N-hydroxyphthalimide acts as a hydroxylamine surrogate, reacting with an alkyl halide. The resulting N-alkoxyphthalimide is then subjected to hydrazinolysis to release the desired O-alkylhydroxylamine. mcmaster.ca

Another variation of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct introduction of an amino group into an aromatic ring and has been reported to utilize O-alkylhydroxylamines as aminating agents for nitroarenes. scispace.com While this application showcases the reactivity of O-alkylhydroxylamines, the underlying principles of nucleophilic attack are central to their synthesis as well. For instance, a patent describes the use of O-alkylhydroxylamines in the vicarious nucleophilic substitution of trinitroaromatic compounds. osti.gov

The Mitsunobu reaction also provides a powerful means for synthesizing O-alkylhydroxylamines from alcohols. nih.gov This reaction involves the activation of an alcohol with a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic attack by a protected hydroxylamine species like N-hydroxyphthalimide. nih.govacs.org

O-Alkylation of Hydroxylamines

Direct O-alkylation of hydroxylamine or its protected forms is a straightforward approach to O-alkylhydroxylamines. However, controlling the selectivity between N- and O-alkylation can be challenging. To circumvent this, N-protected hydroxylamine derivatives are often employed. For instance, N-hydroxyphthalimide can be alkylated with alcohols under acidic conditions, a method that has been applied to the synthesis of various O-alkylated hydroxylamines. mdpi.com

A general and direct preparation of O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the corresponding alcohols, followed by acidic deprotection of the nitrogen. organic-chemistry.org This method offers a versatile route to a range of O-alkylhydroxylamines.

The table below summarizes key aspects of these established synthetic routes.

| Synthetic Route | Key Reagents | General Principle | Applicability to this compound |

| Modified Gabriel Synthesis | Isopentyl halide, N-hydroxyphthalimide, Hydrazine | Nucleophilic substitution of the halide by N-hydroxyphthalimide, followed by deprotection. mcmaster.canih.gov | Directly applicable by using isopentyl bromide or iodide. |

| Mitsunobu Reaction | Isopentyl alcohol, N-hydroxyphthalimide, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Activation of the alcohol followed by nucleophilic attack by N-hydroxyphthalimide. nih.gov | A viable route starting from isopentyl alcohol. |

| Alkylation of N-hydroxycarbamate | Isopentyl mesylate, tert-butyl N-hydroxycarbamate | Nucleophilic substitution of the mesylate by the protected hydroxylamine. organic-chemistry.org | Applicable by first converting isopentyl alcohol to its mesylate. |

Modern Innovations in this compound Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of this compound through innovations like flow chemistry and the adoption of green chemistry principles.

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. cam.ac.ukthieme-connect.de While specific research on the flow synthesis of this compound is not widely published, the principles have been successfully applied to related compounds. For example, the continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key intermediate for the herbicide clethodim, has been reported. scilit.com This demonstrates the potential for adapting microreactor technology to the production of O-alkylhydroxylamines. scilit.com The benefits of flow chemistry, such as precise control over reaction parameters and the ability to handle hazardous intermediates safely, make it an attractive strategy for the industrial production of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. acs.orgopcw.org

In the context of this compound synthesis, applying green chemistry principles could involve:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For example, addition reactions are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents : Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. skpharmteco.com

Catalysis : Employing catalytic reagents instead of stoichiometric ones to reduce waste. acs.org For instance, developing catalytic methods for the direct O-alkylation of hydroxylamine would be a significant advancement.

Reduce Derivatives : Minimizing the use of protecting groups to avoid additional reaction steps and waste generation. acs.org

Synthesis of this compound Hydrochloride and Related Salts

O-Alkylhydroxylamines are often isolated and stored as their hydrochloride salts, which are typically more stable and easier to handle than the free bases. nih.gov The synthesis of this compound hydrochloride generally involves treating the free base with hydrochloric acid. spandidos-publications.com

A common synthetic sequence involves the initial synthesis of the O-alkylhydroxylamine, followed by purification and salt formation. For instance, O-alkylhydroxylamine derivatives have been synthesized from the corresponding alcohol via a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine, and subsequent purification and isolation as the hydrochloride salt. nih.gov In a documented synthesis of bis(4-hydroxyphenyl)methanone-O-isopentyl oxime, this compound hydrochloride was used as a key reagent, reacting with 4,4′-dihydroxybenzophenone in ethanol. spandidos-publications.com

The table below outlines the general steps for the preparation of this compound hydrochloride.

| Step | Procedure | Reagents | Purpose |

| 1. Synthesis of this compound | Various methods as described in section 2.1 | Isopentyl derivatives, hydroxylamine source | To form the free base this compound. |

| 2. Purification | Extraction, distillation, or chromatography | Organic solvents, water | To remove impurities and byproducts. |

| 3. Salt Formation | Treatment of the purified free base with hydrochloric acid | This compound, Hydrochloric acid (e.g., in ether or ethanol) | To precipitate the stable hydrochloride salt. |

| 4. Isolation | Filtration and drying | - | To obtain the pure this compound hydrochloride. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of O Isopentylhydroxylamine

Fundamental Reactivity Patterns

The reactivity of O-Isopentylhydroxylamine is primarily centered around its nitrogen and oxygen atoms, which can act as nucleophiles, and its susceptibility to oxidative and reductive transformations.

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in this compound, with its lone pair of electrons, is the primary site of nucleophilicity. This characteristic drives its reactions with a variety of electrophilic species. Generally, in O-alkylhydroxylamines, the nitrogen atom is a more potent nucleophile than the oxygen atom due to its lower electronegativity, which makes its lone pair more available for donation.

The nucleophilic character of the nitrogen atom is evident in its reactions with carbonyl compounds, such as aldehydes and ketones. In these reactions, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water results in the formation of an oxime ether. Computational studies on the reaction of hydroxylamine (B1172632) with ketones suggest that the nitrogen attack is kinetically favored over oxygen attack. This preference is attributed to a lower energy barrier for the transition state involving the nitrogen as the nucleophile.

The nucleophilicity of the nitrogen atom in O-alkylhydroxylamines is influenced by steric and electronic factors. The isopentyl group in this compound, being a branched alkyl group, may exert some steric hindrance, potentially moderating its reactivity compared to less bulky O-alkylhydroxylamines.

Reactivity of the Oxygen Atom and Alkoxy Group

While the nitrogen atom is the more dominant nucleophile, the oxygen atom of this compound can also participate in reactions, particularly when the nitrogen is sterically hindered or electronically deactivated. The oxygen atom can act as a nucleophile in certain contexts, for instance, in reactions with highly reactive electrophiles.

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations. Oxidation of O-alkylhydroxylamines can lead to the formation of various products, including oximes and nitroso compounds, depending on the oxidizing agent and reaction conditions. The nitrogen atom is typically the site of oxidation.

Conversely, the reduction of the N-O bond in O-alkylhydroxylamines can occur, although it is a relatively strong bond. Catalytic hydrogenation, for instance, can cleave the N-O bond to yield the corresponding amine (isopentylamine) and water. The selective reduction of the C=N bond in oxime ethers, which can be formed from O-alkylhydroxylamines, is a common synthetic route to N,O-disubstituted hydroxylamines. chemeo.com

Detailed Mechanistic Investigations of this compound Reactions

A deeper understanding of the reactivity of this compound is gained through detailed mechanistic studies that probe the kinetics and transition states of its reactions.

Kinetic Analysis of this compound-Mediated Reactions

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and help to elucidate the factors that control its reactivity. While specific kinetic data for this compound is scarce in the literature, data from related O-alkylhydroxylamines in nucleophilic substitution reactions can provide valuable benchmarks.

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution Reactions of O-Alkylhydroxylamines

| O-Alkylhydroxylamine | Electrophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

|---|---|---|---|

| O-Methylhydroxylamine | Methyl Iodide | Methanol | 1.2 x 10⁻³ |

| O-Ethylhydroxylamine | Ethyl Bromide | Ethanol (B145695) | 5.8 x 10⁻⁴ |

| O-Propylhydroxylamine | Propyl Iodide | Propanol | 2.1 x 10⁻⁴ |

This table presents hypothetical but representative kinetic data for nucleophilic substitution reactions of various O-alkylhydroxylamines to illustrate general reactivity trends. The data is not from a single cited source but is compiled to be illustrative of typical values found in the literature for such reactions.

The data in the table illustrates that the rate of reaction is influenced by the nature of the alkyl group on the hydroxylamine, the electrophile, and the solvent. Generally, less sterically hindered O-alkylhydroxylamines and more reactive electrophiles lead to faster reaction rates.

Strategic Applications of O Isopentylhydroxylamine in Complex Organic Synthesis

Role as a Key Reagent in Heterocycle Synthesis

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. O-Isopentylhydroxylamine serves as a key building block, primarily for nitrogen-containing heterocycles, by providing a reactive N-O unit for cyclization reactions.

The synthesis of nitrogen-fused heterocycles is of immense importance in modern drug discovery. nih.gov this compound is a key precursor in the formation of several such scaffolds, most notably isoxazoles.

Isoxazoles: The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in numerous pharmacologically active compounds. mdpi.com The most common and direct application of this compound is in the synthesis of isoxazoles through condensation-cyclization reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones). researchgate.netnih.gov In this reaction, the hydroxylamine (B1172632) nitrogen attacks one carbonyl group, and subsequent intramolecular cyclization with the second carbonyl group, followed by dehydration, yields the aromatic isoxazole ring. The isopentyl group remains as a stable ether linkage on the heterocyclic nitrogen. This method is highly efficient and allows for the creation of a diverse library of substituted isoxazoles. units.itmdpi.com

Imidazopyrimidines: Imidazopyrimidine is a fused heterocyclic system that acts as a bioisostere of purine (B94841) bases and is a prominent scaffold in many therapeutic agents. nih.gov While this compound is not typically used in the de novo construction of the core imidazopyrimidine ring system, which is often assembled via multicomponent reactions or condensation of aminopyrimidines, its utility lies in the functionalization of pre-existing scaffolds. openmedicinalchemistryjournal.comrsc.org For instance, an imidazopyrimidine core bearing a suitable electrophilic site could be derivatized with this compound to introduce an (isopentyloxy)amino side chain, thereby modifying the molecule's steric and electronic properties to enhance biological activity or pharmacokinetic profiles.

| Heterocycle | Reactant 1 | Reactant 2 | General Reaction Type |

|---|---|---|---|

| Isoxazole | This compound | 1,3-Diketone or α,β-Unsaturated Ketone | Condensation / Cyclization |

| Functionalized Imidazopyrimidine | This compound | Electrophilically activated Imidazopyrimidine | Nucleophilic Substitution / Addition |

Oxygen-containing heterocycles are ubiquitous structural motifs in a vast array of natural products with diverse biological activities. Their synthesis is a major focus of organic chemistry. However, the primary utility of O-alkylhydroxylamines like this compound is centered on the formation of the N-O bond, making them ideal reagents for nitrogen-containing heterocycles. Based on available scientific literature, the direct application of this compound as a key reagent for the primary construction of oxygen-containing heterocycles is not a widely documented strategy.

Contributions to Total Synthesis of Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules provides a platform to validate new synthetic methods and produce valuable compounds for pharmacological study. cri.or.th this compound plays a crucial role as an intermediate in these intricate synthetic pathways.

Modern synthetic strategies often employ convergent or divergent pathways to enhance efficiency. mdpi.comnih.gov

Convergent Synthesis: This strategy involves the independent synthesis of complex molecular fragments, which are then joined together in the later stages of the synthesis. nih.gov Isoxazoles, readily prepared from this compound, are excellent intermediates in convergent syntheses. The isoxazole ring is stable to many reaction conditions but can be chemically transformed (e.g., through reductive ring-opening) at a later stage to unmask other functional groups, such as a β-hydroxy ketone, which can then be used for further elaboration of the molecular skeleton.

Divergent Synthesis: This approach utilizes a common intermediate that is systematically modified to produce a library of structurally related compounds. nih.govnih.govbeilstein-journals.org this compound is a valuable tool in divergent synthesis. A common precursor containing, for example, a 1,3-dicarbonyl unit can be reacted with this compound and a series of other O-substituted hydroxylamines to generate a diverse collection of isoxazoles, each with a different alkoxy group. This allows for the rapid exploration of structure-activity relationships (SAR) by systematically altering the substituent introduced by the hydroxylamine reagent. mdpi.com

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthetic sequence. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis to produce analogues and allows for the rapid optimization of molecular properties. nih.govmpg.de this compound is well-suited for LSF strategies. A complex molecule possessing a latent 1,3-dicarbonyl functionality or an α,β-unsaturated ketone can be converted to an isoxazole using this compound under mild conditions. nih.govmdpi.com This transformation can dramatically alter the parent molecule's properties, including:

Bioisosteric Replacement: The newly formed isoxazole ring can act as a bioisostere for other chemical groups, such as a phenyl or amide group, potentially improving binding affinity or selectivity.

Modulation of Physicochemical Properties: The introduction of the isopentoxy-isoxazole moiety can impact solubility, lipophilicity, and metabolic stability.

Blocking Metabolic Hotspots: Functionalizing a specific site on a drug candidate can prevent unwanted metabolic degradation, thereby improving its pharmacokinetic profile.

Development of Novel Synthetic Methodologies Utilizing this compound

The advancement of organic synthesis relies on the development of novel methodologies that offer greater efficiency, selectivity, and sustainability. The use of this compound is integral to several modern synthetic methods. For instance, the development of one-pot, multicomponent reactions to build complex heterocyclic libraries often incorporates O-substituted hydroxylamines. By combining this compound, an aldehyde, and a β-ketoester in a single reaction vessel, highly functionalized isoxazol-5(4H)-ones can be generated with high atom economy and reduced waste. mdpi.com

Furthermore, the principles of diversity-oriented synthesis, which aim to efficiently create structurally diverse small molecules, can leverage this compound. nih.gov Methodologies that use a common starting material and diverge to produce different molecular scaffolds based on the catalyst or reaction conditions can employ this reagent to introduce a specific branch point in the synthetic pathway, leading to novel families of bioactive compounds.

Design and Synthesis of O Isopentylhydroxylamine Derivatives for Enhanced Utility

Systematic Derivatization Strategies of O-Isopentylhydroxylamine

The chemical architecture of this compound offers multiple sites for modification, primarily at the nitrogen atom and on the isopentyl chain. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

The nucleophilic nitrogen atom of this compound is a prime target for derivatization through N-alkylation and N-acylation reactions. These modifications introduce new substituents that can significantly alter the molecule's physical and chemical characteristics.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through various synthetic methods. A common approach involves the reaction of this compound with an alkyl halide (R-X) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. Alternatively, reductive amination with an aldehyde or ketone can be employed to introduce a variety of alkyl groups.

Table 1: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | N-Methyl-O-isopentylhydroxylamine |

| Benzyl bromide | NaH | THF | N-Benzyl-O-isopentylhydroxylamine |

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The resulting N-acyl-O-isopentylhydroxylamines feature an amide-like linkage, which can influence the molecule's conformation and hydrogen bonding capabilities.

Table 2: Representative N-Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane | N-Acetyl-O-isopentylhydroxylamine |

| Benzoyl chloride | Triethylamine | THF | N-Benzoyl-O-isopentylhydroxylamine |

While derivatization at the nitrogen atom is more common, modification of the isopentyl group offers another avenue for structural diversification. These modifications typically require multi-step synthetic sequences. For instance, starting from a precursor with a functionalized C5 chain, such as a halogenated or hydroxylated isopentyl alcohol, O-alkylation of hydroxylamine (B1172632) can provide access to derivatives with modified isopentyl moieties. Another approach could involve the selective functionalization of the isopentyl chain in this compound itself, although this can be challenging due to the relative inertness of the alkyl chain.

A primary and highly valuable application of this compound is its reaction with aldehydes and ketones to form O-isopentyloximes. This condensation reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting oxime ethers are significantly more stable towards hydrolysis compared to their corresponding oximes. This stability is a key feature in many of their applications. The isopentyl group provides a lipophilic character to the resulting oxime, which can be advantageous in certain biological and material science contexts.

The general reaction is as follows:

R¹(R²)C=O + H₂N-O-CH₂CH₂CH(CH₃)₂ → R¹(R²)C=N-O-CH₂CH₂CH(CH₃)₂ + H₂O

This reaction is widely employed in various fields, including the development of potential therapeutic agents and novel materials.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

The systematic derivatization of this compound allows for a detailed investigation into how structural changes influence the chemical reactivity and functional properties of the resulting molecules.

The introduction of substituents at the nitrogen atom or on the isopentyl chain can have profound effects on the reactivity of the hydroxylamine functionality.

Steric Effects: The size of the N-alkyl or N-acyl group can sterically hinder the approach of reactants to the nitrogen and oxygen atoms. For example, in the formation of oximes, a bulky N-substituent on the this compound derivative would likely decrease the rate of condensation with sterically demanding ketones.

Electronic Effects: The electronic nature of the substituents plays a critical role in modulating the nucleophilicity of the nitrogen atom. Electron-withdrawing groups, such as an N-acyl group, decrease the electron density on the nitrogen, thereby reducing its nucleophilicity. Conversely, electron-donating N-alkyl groups enhance the nucleophilicity. These electronic effects can be quantified by examining the reaction kinetics of a series of derivatives with a standard electrophile.

Table 3: Predicted Effects of N-Substituents on the Nucleophilicity of this compound Derivatives

| N-Substituent | Electronic Effect | Predicted Nucleophilicity |

|---|---|---|

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Increased |

| -COCH₃ | Electron-withdrawing | Decreased |

The diverse library of this compound derivatives that can be synthesized opens up a vast chemical space for exploration in targeted research applications. The ability to tune the physicochemical properties of the molecule is of particular interest.

In the context of medicinal chemistry, the isopentyl group can be considered a lipophilic fragment that may enhance membrane permeability. By synthesizing a variety of oxime ethers from this compound and various carbonyl compounds, it is possible to generate a library of compounds for screening against biological targets. The stability of the oxime ether linkage is often a desirable feature for potential drug candidates.

For instance, the modification of the isopentyl moiety itself, perhaps by introducing polar functional groups, could be a strategy to balance lipophilicity and aqueous solubility, a key consideration in drug design. The systematic exploration of these derivatives, coupled with biological evaluation, can lead to the identification of lead compounds with improved potency and pharmacokinetic profiles.

Computational and Theoretical Investigations of O Isopentylhydroxylamine

Reaction Mechanism Predictions and Validation through Computational Modeling

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. researchgate.netresearchgate.net For O-Isopentylhydroxylamine, this could involve studying its synthesis, decomposition, or its reactions with other molecules. organic-chemistry.orgrsc.org

The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. nih.gov Mapping the PES for a reaction involving this compound would involve:

Locating Stationary Points: This includes identifying the geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the PES and represents the energy barrier of the reaction. iastate.edu

Transition State Optimization: Specialized algorithms are used to find the exact geometry of the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure.

Chemical reactions are often performed in a solvent, which can significantly influence reactivity. researchgate.netresearchgate.netdtu.dk Computational models can account for these effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the solvent's effect on the energetics of the reaction.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific interactions, like hydrogen bonding between the solvent and this compound, which can be crucial for understanding reaction mechanisms. researchgate.net Studies on similar molecules have shown that solvent can affect reaction rates and even alter the reaction mechanism. researchgate.netresearchgate.net

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. iastate.eduscispace.comscm.comfaccts.deprotheragen.ai

Confirming Reaction Pathways: Performing an IRC calculation starting from an optimized transition state ensures that it indeed connects the intended reactants and products. scispace.comprotheragen.ai This is a critical step in validating a proposed reaction mechanism. iastate.edu The IRC provides a detailed picture of the geometric changes that occur as the reaction progresses. scm.com

Molecular Modeling and Computational Design of this compound Analogues

Computational chemistry provides powerful tools for investigating the structural and reactive properties of molecules like this compound at a granular level. Through molecular modeling, researchers can predict the conformational landscape and stereochemical features of this compound. Furthermore, computational design techniques enable the in-silico creation and evaluation of novel analogues with tailored reactivity profiles, accelerating the discovery of new chemical entities with desired functionalities.

Conformational Analysis and Stereochemical Implications

The primary degrees of freedom in this compound are the torsion angles around the C-C and C-O single bonds of the isopentyl chain and the C-O-N-H linkage. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule as a function of these dihedral angles.

Key Torsional Angles and Energy Minima:

The rotation around the C1-C2 and C2-C3 bonds of the isopentyl group leads to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance and gauche interactions. For instance, the anti-conformation around the C1-C2 bond, where the C3 and O atoms are furthest apart, is generally expected to be of lower energy than the gauche conformations.

Similarly, the rotation around the O-N bond has significant stereochemical implications. The orientation of the lone pair on the nitrogen atom relative to the isopentyl group can influence the molecule's reactivity and its ability to act as a nucleophile or a ligand.

A conformational search can identify the global and local energy minima on the potential energy surface. For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated.

Table 1: Predicted Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Dihedral Angle (C2-C1-O-N) (°) | Relative Energy (kcal/mol) |

| A | 178.5 | 179.2 | 0.00 |

| B | 62.1 | 178.9 | 0.65 |

| C | -61.8 | 179.1 | 0.65 |

| D | 178.8 | 65.3 | 1.20 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar O-alkylhydroxylamines. Specific values would require dedicated computational studies on this compound.

The stereochemical implications of this conformational flexibility are significant. In a biological context, for example, only a specific conformer might be able to fit into the active site of an enzyme. In materials science, the preferred conformation can influence how the molecules pack in a crystal lattice. The presence of multiple low-energy conformers suggests that this compound is a conformationally dynamic molecule at room temperature. nih.gov

Design of Novel Structures with Predicted Reactivity Profiles

Computational modeling is not only descriptive but also predictive. It allows for the rational design of novel analogues of this compound with potentially enhanced or modified reactivity. By systematically altering the chemical structure in-silico, properties such as nucleophilicity, electrophilicity, and bond dissociation energies can be calculated and used to predict the reactivity of the designed molecules.

Strategies for Analogue Design:

One common strategy is to introduce substituents at various positions on the isopentyl chain or to replace the isopentyl group altogether with other alkyl or aryl moieties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the hydroxylamine (B1172632) functionality.

Computational methods can be used to predict how these structural modifications will affect the molecule's reactivity. For example, the N-O bond dissociation energy (BDE) is a critical parameter for applications where the molecule might act as a source of aminoxyl radicals. DFT calculations can provide reliable estimates of BDEs for a series of designed analogues.

Table 2: Predicted N-O Bond Dissociation Energies (BDEs) for Designed this compound Analogues

| Analogue | Modification | Predicted N-O BDE (kcal/mol) | Predicted Reactivity Trend |

| 1 | None (this compound) | 75.2 | Baseline |

| 2 | 3-Fluoro-isopentyl | 76.8 | Decreased radical formation |

| 3 | 4-Methoxy-isopentyl | 74.1 | Increased radical formation |

| 4 | O-Cyclopentylhydroxylamine | 76.1 | Decreased radical formation |

Note: The data in this table is hypothetical and serves to illustrate the principles of computational design. The predicted reactivity trend is based on the general understanding that a lower BDE facilitates homolytic cleavage.

Predicting Reaction Pathways and Transition States:

Beyond static properties, computational chemistry can be used to explore the entire reaction coordinate for a given chemical transformation. By locating the transition state structures and calculating the activation energies, the feasibility and rate of a reaction can be predicted.

For example, if this compound or its analogues are designed to participate in a specific reaction, such as nucleophilic addition to a carbonyl group, computational modeling can help to:

Identify the most likely reaction mechanism.

Predict the stereochemical outcome of the reaction.

Screen a library of potential reactants to identify the most promising candidates.

This predictive power allows for a more targeted and efficient approach to the synthesis and testing of new compounds, saving time and resources in the experimental workflow. The insights gained from these computational investigations can guide the development of this compound analogues for a wide range of applications, from organic synthesis to medicinal chemistry and materials science. acs.orgscholaris.ca

Advanced Analytical Methodologies for O Isopentylhydroxylamine and Its Research Intermediates

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of O-Isopentylhydroxylamine. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, the signals corresponding to the protons of the isopentyl group are characteristic. Based on data from related structures, such as bis(4-hydroxyphenyl)methanone-O-isopentyl oxime, the chemical shifts for the isopentyl moiety can be estimated. ambeed.com The protons closest to the electronegative oxygen atom of the hydroxylamine (B1172632) group are the most deshielded and thus appear at the highest chemical shift (downfield).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule. hmdb.ca Similar to ¹H NMR, the carbon atom bonded to the oxygen (C1') is the most downfield. The chemical shifts are influenced by the electron-withdrawing effect of the neighboring oxygen and nitrogen atoms. hmdb.ca

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C signals. nih.govresearchgate.net A COSY spectrum would show correlations between adjacent protons in the isopentyl chain, confirming their connectivity. nih.gov An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H bond information. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on known chemical shift values for similar alkyl chains and the influence of an O-amino group. Solvent: CDCl₃.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| -ONH₂ | ~5.3 (broad s) | s | 2H | - |

| C1' (-O-CH₂-) | ~3.95 | t | 2H | ~75.0 |

| C2' (-CH₂-) | ~1.65 | m | 2H | ~38.0 |

| C3' (-CH-) | ~1.80 | m | 1H | ~25.5 |

| C4', C5' (-CH₃)₂ | ~0.92 | d | 6H | ~22.5 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. spectrabase.comhmdb.ca This high precision allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of this compound. The exact mass of the protonated molecule [M+H]⁺ is typically measured.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₃NO |

| Calculated Exact Mass of [M+H]⁺ | 104.1070 g/mol |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. sisweb.comiitm.ac.in

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands for the N-H, O-H (if present as a dimer or in protic solvent), C-H, N-O, and C-O bonds are expected. The N-H stretching vibrations of the primary amine group typically appear as a medium intensity band or a pair of bands in the region of 3200-3400 cm⁻¹. yeastrc.org The C-H stretching vibrations of the isopentyl group will be observed just below 3000 cm⁻¹. ornl.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. sisweb.com The N-O stretching vibration in hydroxylamine derivatives gives rise to a characteristic Raman band. ias.ac.inacs.org For the hydroxylammonium ion (NH₃OH⁺), a strong N-O symmetric stretch is observed around 1007 cm⁻¹. spectrabase.com While the free base will have a different frequency, this provides a reference point. The symmetric C-C stretching vibrations within the isopentyl backbone are also expected to be Raman active.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3250 - 3350 (m, br) | 3250 - 3350 (w) |

| -CH₃, -CH₂, -CH- | C-H Stretch | 2870 - 2960 (s) | 2870 - 2960 (s) |

| -NH₂ | N-H Bend (Scissoring) | 1580 - 1650 (m) | 1580 - 1650 (w) |

| -CH₂-, -CH₃ | C-H Bend | 1370 - 1470 (m) | 1370 - 1470 (m) |

| C-O | C-O Stretch | 1050 - 1150 (s) | 1050 - 1150 (w) |

| N-O | N-O Stretch | 850 - 1000 (m) | 850 - 1000 (s) |

(s = strong, m = medium, w = weak, br = broad)

Chromatographic Separation and Purity Determination in Research Contexts

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for determining its purity.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. chemicalbook.com this compound, being a relatively small molecule, can be analyzed by GC, often after derivatization to increase its volatility and thermal stability. However, direct analysis of the free hydroxylamine is also possible. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for positive identification. chemicalbook.com The retention time is a characteristic property of a compound under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate). researchgate.net

Table 4: Typical GC-MS Parameters for O-Alkylhydroxylamine Analysis Based on general methods for related compounds. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Cross-linked 5% Phenyl-methyl siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 70°C, ramp at 10°C/min to 250°C, hold for 7 min |

| Injection | Split/Splitless |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. For this compound, which is a polar compound, reversed-phase HPLC is a common analytical choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. yeastrc.org Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures, offering both separation and identification capabilities. This is particularly useful for monitoring reaction progress and identifying intermediates and byproducts in the synthesis of this compound.

Table 5: Typical HPLC Parameters for O-Alkylhydroxylamine Analysis Based on general methods for related compounds. acs.org

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 2.7 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a suitable wavelength) or Mass Spectrometry (ESI+) |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Chiral Chromatography for Enantiomeric Purity Assessment of Derivatives

Chiral chromatography is an indispensable technique for separating enantiomers—stereoisomers that are non-superimposable mirror images of one another. sigmaaldrich.com In the context of this compound derivatives, the assessment of enantiomeric purity is frequently a critical requirement, as individual enantiomers can possess widely different biological activities and pharmacological properties. americanpharmaceuticalreview.com The separation relies on a chiral stationary phase (CSP) that engages in differential interactions with each enantiomer, resulting in distinct retention times and, therefore, separation. sigmaaldrich.com

The selection of an appropriate CSP is a foundational step in method development and is dictated by the physicochemical properties of the analyte. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have demonstrated broad applicability in separating a diverse range of chiral compounds. mdpi.com Other common CSPs are based on cyclodextrins, proteins, and synthetic chiral polymers. sigmaaldrich.com

Often, derivatization of the this compound molecule is necessary prior to analysis. This chemical modification can serve two main purposes: to introduce a chromophore for sensitive ultraviolet (UV) detection or to enhance chiral recognition by the stationary phase, thereby improving separation. It is crucial that the derivatizing agent reacts completely with both enantiomers without inducing racemization.

Key parameters that are optimized during the development of a chiral chromatography method include:

Mobile Phase Composition: The solvent blend used as the mobile phase is a critical factor influencing enantiomeric resolution. For normal-phase chromatography, a common approach involves a primary non-polar solvent, such as n-hexane, mixed with a polar modifier like isopropanol (B130326) or ethanol (B145695). The precise ratio of these solvents is fine-tuned to achieve optimal separation. sigmaaldrich.com

Column Temperature: Temperature influences the thermodynamics and kinetics of the interactions between the analytes and the CSP. Controlling the column temperature can be used to improve enantioselectivity. sigmaaldrich.com

Flow Rate: The velocity of the mobile phase affects both the analysis time and the efficiency of the separation. Lowering the flow rate can sometimes enhance resolution, although it will increase the run time. sigmaaldrich.com

Table 1: Illustrative Example of Chiral Separation Parameters for a Hypothetical this compound Derivative This interactive table provides a hypothetical, yet representative, set of conditions for a chiral HPLC separation. Actual parameters require empirical optimization for each specific derivative.

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 9.2 min |

| Retention Time (Enantiomer 2) | 11.5 min |

| Resolution (Rs) | >1.5 |

Method Validation and Quality Control in Research Synthesis and Characterization

Method validation is the documented process that confirms an analytical procedure is suitable for its intended use. For the research, synthesis, and characterization of this compound and its intermediates, rigorous method validation and quality control are fundamental for ensuring the integrity, reliability, and accuracy of scientific data. iosrphr.org This process encompasses several key performance characteristics as outlined in the following sections.

Robustness and Reproducibility Studies

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in its parameters, reflecting its reliability under normal operating conditions. chromatographyonline.com Robustness testing is typically performed during the method development phase to identify which parameters are critical to control. For an HPLC-based analysis of this compound, robustness studies would involve systematically altering factors such as:

Mobile phase composition (e.g., varying the percentage of the organic modifier by ±2%) researchgate.net

pH of the mobile phase buffer (e.g., ±0.2 pH units) researchgate.net

Column temperature (e.g., ±5 °C) chromatographyonline.com

Flow rate (e.g., ±0.1 mL/min) chromatographyonline.com

Detection wavelength (e.g., ±2 nm)

Reproducibility refers to the degree of agreement between the results of measurements of the same sample conducted under varied conditions (e.g., by different analysts, on different instruments, or in different laboratories). nih.govacs.org It is a measure of the method's transferability. For this compound, a reproducibility study might involve having two separate laboratories analyze the same batch of a synthesized intermediate to ensure that the method yields comparable results for purity or impurity profiling. acs.org

Determination of Detection and Quantification Limits for Research Applications

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision and accuracy. iosrphr.org The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. iosrphr.org

In research involving this compound, determining the LOD and LOQ is essential for accurately profiling trace-level impurities or quantifying minor byproducts from a synthetic reaction. There are several accepted methods for determining these limits:

Signal-to-Noise Ratio: This empirical method involves comparing the signal height of the analyte to the background noise of the system. An LOD is commonly established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a ratio of 10:1. scispace.comnih.gov

Calibration Curve Method: This approach relies on the statistical analysis of a calibration curve constructed using standards at low concentrations within the expected range of the LOD and LOQ. The LOD and LOQ are calculated based on the standard deviation of the y-intercepts of the regression line and the slope of the curve. oup.com

Table 2: Representative LOD and LOQ Values for this compound by HPLC-UV The values in this interactive table are hypothetical and serve as an example. The actual LOD and LOQ are specific to each validated analytical method and instrument.

| Parameter | Value | Basis of Determination |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio (S/N ≥ 3) |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio (S/N ≥ 10) |

O Isopentylhydroxylamine in Chemical Biology and Mechanistic Biological Studies

Design and Application of O-Isopentylhydroxylamine as Molecular Probes

Molecular probes are essential for visualizing and isolating molecules within the complex environment of a living cell. This compound serves as a key building block in the creation of such probes, primarily through the formation of stable oxime linkages.

The synthesis of molecular probes often involves the conjugation of a recognition element to a reporter tag, such as a fluorophore or an affinity handle (e.g., biotin). The hydroxylamine (B1172632) moiety of this compound provides a versatile handle for this conjugation. The typical reaction involves the condensation of this compound, usually in its hydrochloride salt form, with a molecule containing an aldehyde or ketone group.

For instance, in a general synthetic approach, a fluorophore or affinity tag functionalized with a ketone, such as a 4-acetylphenyl group, can be reacted with this compound hydrochloride. The reaction is typically carried out in a solvent like ethanol (B145695) at room temperature. spandidos-publications.com This reaction results in the formation of a stable oxime ether bond, securely linking the isopentoxy group to the probe's core structure. spandidos-publications.com The isopentyl group can influence the probe's properties, such as its solubility and ability to interact with hydrophobic pockets in biomolecules. The design of such probes allows for the specific targeting and subsequent detection or purification of biomolecules from complex mixtures. stanford.edu

| Reactant 1 | Reactant 2 | Reaction Type | Product Feature | Purpose |

| Ketone-functionalized reporter (e.g., fluorophore, biotin) | This compound hydrochloride | Oxime Ligation (Condensation) | Stable oxime ether linkage | Covalent attachment of a reporter tag to a probe scaffold |

| Aldehyde-functionalized reporter (e.g., fluorophore, biotin) | This compound hydrochloride | Oxime Ligation (Condensation) | Stable oxime ether linkage | Covalent attachment of a reporter tag to a probe scaffold |

This table illustrates the general synthetic strategy for incorporating this compound into molecular probes.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The formation of an oxime from a hydroxylamine and an aldehyde or ketone is a premier example of a bioorthogonal ligation. wikipedia.orgnih.gov This reaction is highly chemoselective, proceeds under mild aqueous conditions, and forms a robust covalent bond that is stable to hydrolysis. nih.govepfl.ch

This compound is an ideal reagent for this purpose. A biomolecule of interest (e.g., a protein or glycan) can be metabolically or genetically engineered to display a ketone or aldehyde group. The introduction of this compound, or a probe containing this moiety, allows for its specific and covalent attachment to the target biomolecule. wikipedia.org This strategy enables the precise labeling of biomolecules for various applications, including in vivo imaging and tracking. epfl.ch The reaction kinetics can be accelerated by aniline-based catalysts, allowing for rapid conjugation, which is particularly important for applications involving short-lived reporters like 18F for positron emission tomography (PET). nih.gov The resulting oxime-linked conjugate can then be used to study the function, localization, and dynamics of the target biomolecule.

Investigation of Enzyme-Substrate Interactions and Catalytic Mechanisms

Understanding how enzymes function at a molecular level is fundamental to biology and drug discovery. This compound can be incorporated into molecules designed to probe enzyme active sites and elucidate catalytic mechanisms.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. mdpi.com Activity-based probes (ABPs) are a specialized class of inhibitors that form a covalent bond with the active form of an enzyme, allowing for its detection and quantification. stanford.edunih.gov A typical ABP consists of a reactive group (or "warhead") that binds to the enzyme's active site, a specificity element, and a reporter tag. nih.gov

This compound can be used to synthesize inhibitors or ABPs through oxime linkage. For example, a molecule designed to be a reactive warhead could be linked to a reporter tag via an isopentyl oxime ether. The isopentyl group itself could also function as part of the specificity element, potentially interacting with hydrophobic regions within an enzyme's active site to enhance binding affinity or selectivity. wikipedia.org While specific examples of widely used inhibitors containing this compound are not extensively documented, the synthesis of biologically active molecules featuring oxime ethers derived from O-alkylhydroxylamines has been demonstrated. For example, an O-butyl oxime derivative was identified as a modulator of the estrogen receptor, indicating that such scaffolds can possess potent biological activity. spandidos-publications.com This supports the potential for designing this compound-containing compounds as targeted enzyme inhibitors or ABPs.

Isomerases are enzymes that catalyze structural rearrangements of their substrates. nih.gov The study of their mechanisms often relies on substrate analogues that can trap the enzyme in a particular state or act as inhibitors. nih.gov These analogues help to map the interactions within the active site and identify key catalytic residues. For example, mechanism-based inhibitors, such as epoxy analogues, have been synthesized to probe the mechanism of isopentenyl diphosphate (B83284) isomerase. nih.gov While the use of substrate analogues is a powerful tool in enzymology, the specific application of this compound-containing analogues in the study of isomerase mechanisms is not prominently described in available research literature. The design of such an analogue would involve replacing a key functional group in the natural substrate with the this compound moiety to probe specific interactions during the isomerization process.

Elucidating Biological Mechanisms through this compound-Modified Compounds

The ultimate goal of developing molecular probes and inhibitors is to use them as tools to unravel complex biological processes. Compounds modified with this compound, synthesized via the methods described above, can be applied to elucidate these mechanisms.

For example, a fluorescent probe incorporating this compound can be used in fluorescence microscopy to visualize the subcellular localization of a target biomolecule that has been tagged with a ketone or aldehyde. frontiersin.org This allows researchers to see where a protein is active within the cell and how its location changes in response to stimuli. Similarly, an affinity probe containing the this compound-derived oxime linker can be used to isolate a target protein from a cell lysate. The isolated protein, along with any binding partners, can then be identified using mass spectrometry, revealing protein-protein interaction networks that are crucial to cellular signaling pathways. stanford.edu By designing probes that target specific enzymes, researchers can monitor changes in enzyme activity associated with disease states, providing valuable diagnostic information and aiding in the development of new therapeutic strategies.

Understanding Cellular Signaling Pathways at a Molecular Level

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating fundamental cellular activities. nih.gov Small molecules that can perturb these pathways are invaluable for understanding their molecular-level organization and function. This compound derivatives can be employed to dissect these intricate signaling cascades.

For instance, the development of compounds that can modulate estrogen receptor (ER)-mediated signaling pathways has been a significant focus of research. spandidos-publications.com The ER is involved in a multitude of pathophysiological conditions, including cancer and cognitive diseases. spandidos-publications.com The synthetic ER agonist NJK14013, which contains an this compound group, serves as a chemical probe to investigate ER-mediated signaling. spandidos-publications.com By activating ER-dependent transcription, NJK14013 allows for the detailed study of the downstream effects of ER activation. spandidos-publications.com

The prolonged activation of certain signaling pathways, such as those involving protein kinase C, is crucial for long-term cellular responses like proliferation and differentiation. nih.gov By using compounds like NJK14013 to selectively activate specific nodes in a signaling network, researchers can trace the propagation of the signal and identify key downstream effectors. This approach helps to elucidate how different signaling pathways cooperate and intersect to control cellular processes. units.it

Applications in Chemical Genetics and Target Identification Research

Chemical genetics is an approach that utilizes small molecules to modulate the function of proteins, much like genetic mutations, to understand biological systems. nih.govnih.gov this compound can be incorporated into chemical probes used in this field for target identification and validation. liveonbiolabs.com

Target identification is a critical first step in the drug discovery process, aiming to pinpoint the specific biological molecules or pathways associated with a disease. liveonbiolabs.comthno.org Chemical probes containing reactive groups can be used to covalently label their protein targets. While this compound itself is not typically used as a reactive handle for covalent modification, its incorporation into larger molecules can influence their binding affinity and selectivity for specific protein targets.

In the context of target identification, a compound's biological effect is first observed, and then experiments are designed to identify the protein or proteins with which it interacts to produce that effect. For example, the observation that NJK14013 induces apoptosis in various cancer cell types, even those that are ER-negative, prompts further investigation to identify its other molecular targets. spandidos-publications.com This process often involves techniques such as affinity-based pulldown assays or proteomic profiling to identify the binding partners of the compound.

The use of this compound-containing compounds in chemical genetics screens can help to uncover the functions of previously uncharacterized proteins and to identify novel drug targets. nih.gov By systematically testing a library of compounds against a panel of cell lines or in model organisms, researchers can identify molecules that produce a desired phenotype. Subsequent target deconvolution studies can then reveal the molecular mechanisms underlying the observed biological effects.

Interactive Table of Research Findings

| Compound | Biological Activity | Research Focus | Key Findings |

| NJK14013 (bis(4-hydroxyphenyl)methanone-O-isopentyl oxime) | Estrogen Receptor (ER) Agonist | Modulation of ER signaling, Anticancer effects | Activates ER-dependent transcription; Suppresses proliferation of various cancer cells, including ER-negative ones. spandidos-publications.com |

Q & A

Q. What documentation is required for ethical approval of this compound bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.